N-Acetylsulfanilyl chloride
Overview
Description
N-acetylsulfanilyl chloride is an organic compound with the chemical formula C₈H₈ClNO₃S. It is a white crystalline powder that is soluble in organic solvents such as acetone and chloroform but has limited solubility in water . This compound is also known by several other names, including 4-acetamidobenzenesulfonyl chloride and p-acetamidobenzenesulfonyl chloride .
Scientific Research Applications
N-acetylsulfanilyl chloride has several applications in scientific research:
Synthesis of Sulfonamides: It is used as an intermediate in the synthesis of various sulfonamide antibiotics.
Analytical Chemistry: The compound is used in the derivatization of certain analytes to improve their detection and quantification in analytical methods.
Pharmacokinetics: It is employed in the synthesis of internal standards for the determination of drugs and their metabolites in biological samples.
Mechanism of Action
Target of Action
N-Acetylsulfanilyl chloride is an organic compound that belongs to the class of acetanilides . These are organic compounds containing an acetamide group conjugated to a phenyl group . It is used in the synthesis of N1,N1-dimethylsulfanilamide , which is used as an internal standard in reactions .
Mode of Action
It is known that it is used in the synthesis of n1,n1-dimethylsulfanilamide . This involves a reaction where this compound is used as a reagent .
Biochemical Pathways
This compound is involved in the synthesis of sulfonamide antibiotics . The conventional method of synthesizing these antibiotics consists of four steps: acetylation of aniline, chlorosulfonation of N-acetylaniline, condensation of sulfonyl chloride with nucleophiles such as amines, and alkaline hydrolysis of the acetyl-protecting group .
Result of Action
The primary result of the action of this compound is the synthesis of N1,N1-dimethylsulfanilamide . This compound is used as an internal standard in reactions, such as those used to determine tramadol and its O-desmethylated metabolite in blood plasma .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is recommended to use this compound only under a chemical fume hood . It is also important to note that this compound can cause severe skin burns and eye damage, and may cause respiratory irritation . Therefore, appropriate safety measures should be taken when handling this compound .
Safety and Hazards
N-Acetylsulfanilyl chloride is classified as a skin corrosive and may cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Biochemical Analysis
Biochemical Properties
It is known that it plays a crucial role in the synthesis of sulfanilamide and its derivatives . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
As a precursor to sulfa drugs, it may indirectly influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to be involved in the synthesis of sulfanilamide and its derivatives
Preparation Methods
The synthesis of N-acetylsulfanilyl chloride typically involves a multi-step process:
Acetylation of Aniline: Aniline is acetylated using acetic anhydride to form N-acetylaniline.
Chlorosulfonation: N-acetylaniline is then chlorosulfonated using chlorosulfonic acid (ClSO₃H) to produce this compound
In industrial settings, the production of this compound follows similar steps but may involve optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
N-acetylsulfanilyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines to form sulfonamide derivatives.
Hydrolysis: The compound can undergo hydrolysis under alkaline conditions to remove the acetyl-protecting group.
Common reagents used in these reactions include amines and bases such as sodium hydroxide. The major products formed depend on the specific nucleophile used in the substitution reactions.
Comparison with Similar Compounds
N-acetylsulfanilyl chloride is similar to other sulfonyl chlorides such as:
Benzenesulfonyl chloride: Another sulfonyl chloride used in the synthesis of sulfonamides.
4-chlorosulfonylacetanilide: A compound with similar reactivity and applications
What sets this compound apart is its specific use in the synthesis of N1,N1-dimethylsulfanilamide and its role in analytical chemistry for the derivatization of analytes .
Properties
IUPAC Name |
4-acetamidobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3S/c1-6(11)10-7-2-4-8(5-3-7)14(9,12)13/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDXCFKBQWDAJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8026981 | |
Record name | 4-(Acetylamino)benzenesulfonyl chloride | |
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Molecular Weight |
233.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Light tan solid; [Merck Index] Off-white powder; [MSDSonline] | |
Record name | Benzenesulfonyl chloride, 4-(acetylamino)- | |
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Record name | 4-(Acetylamino)benzenesulfonyl chloride | |
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Solubility |
VERY SOL IN ETHER, ALCOHOL; SOL IN HOT CHLOROFORM; SOLUBLE IN HOT BENZENE | |
Record name | 4-(ACETYLAMINO)BENZENESULFONYL CHLORIDE | |
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Color/Form |
NEEDLES FROM BENZENE; PRISMS FROM BENZENE-CHLOROFORM, THICK, LIGHT TAN PRISMS FROM BENZENE, LIGHT TAN TO BROWNISH POWDER OR FINE CRYSTALS | |
CAS No. |
121-60-8 | |
Record name | 4-Acetamidobenzenesulfonyl chloride | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=121-60-8 | |
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Record name | 4-(Acetylamino)benzenesulfonyl chloride | |
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Record name | N-acetylsulfanilyl chloride | |
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Record name | N-Acetylsulfanilyl chloride | |
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Record name | Benzenesulfonyl chloride, 4-(acetylamino)- | |
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Record name | 4-(Acetylamino)benzenesulfonyl chloride | |
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Record name | N-acetylsulphanilyl chloride | |
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Record name | N-ACETYLSULFANILYL CHLORIDE | |
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Record name | 4-(ACETYLAMINO)BENZENESULFONYL CHLORIDE | |
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Melting Point |
149 °C | |
Record name | 4-(ACETYLAMINO)BENZENESULFONYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2712 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of N-Acetylsulfanilyl chloride in scientific research?
A1: this compound serves as a crucial building block in synthesizing various sulfonamide derivatives. These derivatives find applications in diverse fields, including pharmaceuticals, particularly as antimicrobial agents [, ].
Q2: Can you elaborate on the role of this compound in synthesizing sulfonamide antibiotics?
A2: this compound acts as a key reagent in the synthesis of sulfonamide antibiotics. It reacts with different aminoheterocycles or chloroheterocycles to produce various sulfonamides []. This approach allows for the creation of isotope-labeled sulfonamides (using labeled this compound), valuable for studying the environmental behavior of these antibiotics [].
Q3: How is this compound used in the synthesis of haptens?
A3: In the development of a monoclonal antibody against L-hydroxyproline (found in hydrolyzed animal protein), researchers utilized this compound to derivatize L-hydroxyproline. This derivatization process led to the synthesis of haptens, specifically HP1, crucial for generating antibodies targeting L-hydroxyproline [].
Q4: Are there applications of this compound beyond pharmaceutical research?
A4: Yes, this compound finds applications in developing materials for specific purposes. For example, it was employed to modify poly(propyleneimine) dendrimer to incorporate azo groups. This modification led to the creation of a material with unique optical properties, potentially suitable for holographic applications [].
Q5: How is this compound utilized in the synthesis of alkali-clearable azo disperse dyes?
A5: Researchers synthesize alkali-clearable azo disperse dyes by using this compound as a starting material to prepare various diazo components, such as 4-fluorosulfonylaniline. These components are then coupled with appropriate compounds like 4-hydroxy-N-3-methoxypropyl-1,8-naphthalimide to yield the desired dyes. These dyes find application in textile dyeing, exhibiting desirable properties like good leveling, wash fastness, and sublimation fastness [].
Q6: Has this compound been used in studying reaction mechanisms?
A6: Yes, one study investigates the thermal decomposition mechanism of aryl sulfonate esters. Researchers synthesized menthyl N-acetylsulfanilate using this compound and menthol. Analyzing the pyrolysis products helps determine whether the decomposition follows an E1 or E2 mechanism [].
Q7: What are the common synthetic methods employed with this compound?
A7: A prevalent method involves reacting this compound with appropriate amines in the presence of a base like pyridine. This reaction results in the formation of N1-substituted sulfanilamide derivatives []. Another method utilizes sodium hydride to facilitate the reaction of this compound with heterocyclic ketene aminals, leading to the regiospecific synthesis of N-sulfanilyl heterocyclic ketene aminals [].
Q8: Can you discuss an example of optimizing a synthesis process involving this compound?
A8: Researchers have developed an improved method for preparing sulfanilamide using this compound. This method involves reacting this compound with ammonium hydroxide, followed by hydrolysis and acidification. Notably, this optimized process achieves high purity (>99.5%) without requiring recrystallization, resulting in a high product yield exceeding 90% [].
Q9: Are there any studies focusing on modifying polymers using this compound?
A9: Yes, this compound has been used to modify polyvinylamine. This modification involves reacting the primary amino groups on the polymer backbone with this compound, followed by diazotization and coupling with a chromophoric coupler. This process leads to the formation of polymeric azo dyes, expanding the applications of polyvinylamine [].
Q10: How is this compound utilized in studying the properties of inclusion complexes?
A10: In a study focusing on enhancing the antimicrobial properties of a novel sulfonamide (SAP), researchers synthesized SAP using this compound and then prepared an inclusion complex with β-cyclodextrin. Characterization techniques like UV-Vis, FTIR, SEM, DSC, and TGA were employed to analyze the complex, demonstrating the successful encapsulation of the sulfonamide within the β-cyclodextrin cavity. This approach led to improved antimicrobial activity compared to the free sulfonamide, highlighting the potential of inclusion complexes for enhancing drug delivery and efficacy [].
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